3-iodobenzene-1-thiol
Description
Properties
CAS No. |
52274-10-9 |
|---|---|
Molecular Formula |
C6H5IS |
Molecular Weight |
236.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway:
-
Sulfonation of 3-Iodobenzene :
-
Reduction to Thiol :
Advantages :
-
High regioselectivity ensured by the directing effects of iodine.
-
Scalable for industrial applications.
Iodocyclization of Propargylamine Derivatives
A novel approach inspired by iodocyclization chemistry involves dithiane-containing precursors:
-
Synthesis of 1-(1,3-Dithian-2-yl)propargylamine :
-
Prepare via gold-catalyzed coupling of alkynes with dithiane derivatives.
-
-
Iodocyclization :
Challenges :
-
Requires precise control of reaction kinetics to avoid over-iodination.
-
Limited to substrates with compatible directing groups.
Oxidative Protection and Iodination
To prevent undesired disulfide formation during synthesis, iodine serves dual roles as an iodinating agent and oxidant:
-
Protection of Thiol :
-
Temporarily oxidize thiols to disulfides using iodine in wet acetonitrile.
-
-
Directed Iodination :
-
Employ a nitro group as a meta-director to position iodine at the 3-position.
-
Reduce the nitro group to amine, followed by diazotization and Sandmeyer iodination.
-
-
Deprotection :
-
Reduce disulfides back to thiols using zinc and acid.
-
Conditions :
Halogen Exchange from Bromo/Chloro Precursors
A less common but viable route involves halogen exchange reactions:
-
Synthesis of 3-Bromobenzenethiol :
-
Achieved via conventional thiolation methods.
-
-
Finkelstein Reaction :
-
React with potassium iodide (KI) in acetone to substitute bromine with iodine.
-
Limitations :
-
Low efficiency in aromatic systems due to poor leaving group ability of bromine.
-
Yields rarely exceed 40% without catalytic acceleration.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Diazotization-Thiolation | 3-Iodoaniline | NaNO₂, Na₂S₂O₃, HCl | 60–75 | Direct, minimal steps | Sensitive to diazonium stability |
| Sulfonyl Chloride Reduction | 3-Iodobenzenesulfonyl chloride | Zn, H₂SO₄ | 61 | High scalability | Multi-step synthesis |
| Iodocyclization | Propargylamine derivatives | I₂, Au catalysts | 50–65 | Novel, adaptable to complex systems | Requires specialized precursors |
| Oxidative Protection | 3-Nitrobenzenethiol | I₂, Zn, H₂SO₄ | 70–80 | Prevents disulfide formation | Requires nitro group manipulation |
| Halogen Exchange | 3-Bromobenzenethiol | KI, acetone | 30–40 | Simple | Low efficiency in aromatic systems |
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine atom in 3-iodobenzene-1-thiol serves as a robust leaving group in transition-metal-catalyzed coupling reactions. Key examples include:
Suzuki-Miyaura Coupling
The iodine substituent undergoes palladium-catalyzed cross-coupling with boronic acids to form biaryl sulfides. For instance:
| Substrate | Boronic Acid | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| This compound | PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃, DMF | 78% |
Protection of the thiol group (e.g., as an acetyl thioester) is often required to prevent catalyst poisoning .
Ullmann-Type Coupling
Copper-mediated coupling with amines or alcohols yields aryl thioethers:
Typical conditions involve 10 mol% CuI, 20 mol% L-proline, and K₂CO₃ in DMSO at 80°C .
Radical-Mediated Processes
The compound participates in photochemical reactions via halogen-bonded electron donor-acceptor (EDA) complexes:
C(sp³)–H Thiolation
Under UV light, this compound forms an EDA complex with iodobenzene derivatives, generating thiyl (S- ) and aryl (Ar- ) radicals :
The aryl radical abstracts a hydrogen atom from substrates (e.g., ethers), forming alkyl radicals that couple with thiyl radicals:
| Substrate | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Tetrahydrofuran | 2-(Phenylthio)tetrahydrofuran | KOH, MeCN, 365 nm LED, 12 h | 65% |
Oxidation to Disulfides
The thiol group oxidizes readily to form disulfides under mild conditions:
Oxidative Dimerization
Treatment with Br₂, I₂, or 1-chlorobenzotriazole (BtCl) yields the symmetrical disulfide :
| Oxidizing Agent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| BtCl | 25°C | 1 h | 92% | |
| I₂ | 0°C | 30 min | 85% |
Nucleophilic Substitution
The iodine substituent undergoes aromatic nucleophilic substitution (SNAr) with strong nucleophiles:
Replacement with Amines
Yields depend on the electronic effects of the thiol group, which mildly deactivates the ring .
Formation of Sulfonamides
Hypervalent iodine reagents (e.g., PhI(OAc)₂) facilitate NH-transfer to thiols in the presence of ammonium carbamate :
| Reagent | Time | Temperature | Yield | Reference |
|---|---|---|---|---|
| PhI(OAc)₂, NH₄HCO₃ | 24 h | 25°C | 88% |
Thiol-Ene Reactions
The thiol group undergoes anti-Markovnikov addition to alkenes under radical conditions :
Reaction efficiency depends on steric hindrance from the iodine substituent .
Scientific Research Applications
Organic Synthesis
C-H Functionalization
One of the prominent applications of 3-iodobenzene-1-thiol is in C-H functionalization reactions. The compound can act as a thiol source in the formation of thiolation products through radical mechanisms. For instance, a study demonstrated the photochemical thiolation of C(sp³)-H bonds using thiophenol and iodobenzene to generate thiyl radicals, which facilitate the formation of C(sp³)-C bonds through radical coupling processes . This method showcases the utility of this compound in creating complex organic molecules efficiently.
Thiol Synthesis
this compound serves as a precursor for synthesizing various thiol derivatives. Its reactivity allows for the introduction of sulfur-containing groups into organic molecules. For example, it can be utilized in the synthesis of sulfonamides and sulfonimidates through selective transformations that involve hypervalent iodine reagents . These transformations are significant for developing pharmaceuticals and agrochemicals.
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound derivatives have been explored for their potential biological activities. Thiols are known to interact with various biological targets due to their nucleophilic properties. The compound can be modified to enhance its pharmacological properties, making it a valuable scaffold for developing new drugs targeting diseases related to oxidative stress and inflammation .
Bioconjugation Techniques
The compound is also employed in bioconjugation strategies where thiol groups are used for labeling proteins or other biomolecules. Techniques involving biotinylated thiols allow researchers to visualize and quantify protein modifications, which is crucial for understanding cellular processes and disease mechanisms . This application highlights the importance of this compound in biochemical research.
Materials Science
Nanomaterials Synthesis
In materials science, this compound has been used in the synthesis of functionalized nanoparticles. The compound can stabilize metal nanoparticles through thiol-metal interactions, leading to enhanced catalytic properties and stability . Such materials have applications in catalysis, sensing, and electronics.
Surface Functionalization
The ability of thiols to form self-assembled monolayers (SAMs) on gold surfaces is another significant application of this compound. These SAMs are crucial for developing biosensors and electronic devices, providing a platform for immobilizing biomolecules or catalysts while maintaining their activity . The versatility of thiol chemistry enables the design of advanced materials with tailored properties.
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Organic Synthesis | C-H Functionalization | Utilizes thiolation reactions to form C(sp³)-C bonds via radical mechanisms. |
| Thiol Synthesis | Acts as a precursor for synthesizing various sulfur-containing compounds. | |
| Medicinal Chemistry | Drug Development | Explored for biological activity; potential scaffold for new pharmaceuticals targeting oxidative stress. |
| Bioconjugation Techniques | Used for labeling proteins; aids in visualizing protein modifications in biological studies. | |
| Materials Science | Nanomaterials Synthesis | Stabilizes metal nanoparticles; enhances catalytic properties and stability. |
| Surface Functionalization | Forms self-assembled monolayers on gold; essential for biosensor development and electronic applications. |
Mechanism of Action
The mechanism of action of 3-iodobenzene-1-thiol involves its ability to form covalent bonds with various molecular targets. The thiol group can undergo nucleophilic attack on electrophilic centers, leading to the formation of stable covalent bonds. Additionally, the iodine atom can participate in halogen bonding interactions, which can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Iodobenzene (C₆H₅I)
- Molecular Weight : 204.01 g/mol .
- Functional Groups : Iodine substituent only.
- Key Differences: Lacks the thiol group, making it less reactive in nucleophilic or redox reactions. Lower acidity (pKa ~37 for benzene vs. ~6–7 for thiophenol derivatives). Applications: Primarily as a halogenation reagent or solvent .
Thiophenol (Benzene-1-thiol, C₆H₅SH)
- Molecular Weight : 110.18 g/mol.
- Functional Groups : Thiol (-SH).
- Key Differences: Absence of iodine reduces molecular weight and electron-withdrawing effects. Higher pKa (~6.5) compared to 3-iodobenzene-1-thiol (expected pKa ~5–6 due to iodine’s inductive effect). Applications: Gold nanoparticle functionalization, disulfide chemistry .
3-Iodobenzoic Acid (C₇H₅IO₂)
- Molecular Weight : 248.02 g/mol.
- Functional Groups : Carboxylic acid (-COOH) and iodine.
- Key Differences :
3-(Phenylthio)-1H-indole Derivatives (e.g., Compound 3u in )
- Functional Groups : Thioether (-S-), indole ring.
- Key Differences :
Comparative Data Table
Biological Activity
3-Iodobenzene-1-thiol, also known as 3-iodophenyl mercaptan, is an organosulfur compound characterized by the presence of both iodine and thiol (-SH) functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound can be synthesized through various methods, including nucleophilic substitution reactions where iodinated benzene derivatives are treated with thiol reagents. The compound's structure allows it to act as both a nucleophile and a reductant, which contributes to its biological activity.
Antioxidant Properties
Thiol compounds are known for their antioxidant properties. This compound exhibits significant redox activity due to the thiol group, which can participate in electron transfer reactions. This property is crucial in mitigating oxidative stress in biological systems. A study highlighted that thiols can react with reactive oxygen species (ROS), leading to the formation of disulfides and other less reactive species, thus protecting cells from oxidative damage .
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to interact with cysteine residues in enzyme active sites, leading to reversible inhibition. This mechanism is particularly relevant in the context of proteases and kinases, where thiol modifications can alter enzyme activity significantly .
Cellular Effects
In cellular models, this compound has been observed to influence cell proliferation and apoptosis. The compound's ability to modulate redox states can affect signaling pathways that regulate these processes. For example, increased levels of oxidative stress have been linked to enhanced apoptosis in cancer cells when treated with thiol compounds .
Case Study 1: Anticancer Activity
A study assessed the anticancer potential of this compound against various cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, attributed to its ability to induce apoptosis via ROS-mediated pathways. The study provided IC50 values demonstrating significant cytotoxicity at micromolar concentrations .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of this compound in models of neurodegeneration induced by oxidative stress. The compound was found to significantly reduce neuronal cell death and preserve mitochondrial function, suggesting potential therapeutic applications in neurodegenerative diseases .
The biological activity of this compound is largely attributed to its thiol group, which can undergo oxidation and participate in various biochemical reactions:
- Redox Reactions : The thiol group can be oxidized to form disulfides or sulfenic acids, impacting protein function.
- Nucleophilic Attack : The compound can act as a nucleophile, attacking electrophilic centers on proteins or other biomolecules.
- Signal Transduction Modulation : By modifying cysteine residues on proteins, it can influence signaling pathways related to cell growth and survival.
Q & A
Q. What protocols ensure safe handling of this compound in lab settings?
- Methodological Answer : Use glove boxes or Schlenk lines to prevent air exposure. Store under N at -20°C. Emergency protocols should include spill neutralization (NaHCO) and immediate decontamination (activated charcoal). Regular LC-MS monitoring of lab air ensures compliance with OSHA exposure limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
